Methyl 3-(4-bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoate
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Overview
Description
“Methyl 3-(4-bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring in this compound is substituted with a bromine atom at the 4-position . The compound also contains a methylpropanoate ester group, which is a type of carboxylic acid ester.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a bromine atom, and a methylpropanoate group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom could potentially be replaced via a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the bromine atom and the methylpropanoate group .Scientific Research Applications
Chemical Synthesis and Characterization
Methyl 3-(4-bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoate serves as a versatile intermediate in the synthesis of complex molecules. The Reformatsky reaction, involving this compound, facilitates the creation of diastereomeric β-hydroxy esters, demonstrating its utility in stereochemical studies. Such reactions are instrumental for constructing molecules with desired configurations, crucial for pharmaceutical synthesis and material science (Matsumoto Takashi & Fukui Kenji, 1972).
Catalysis and Reaction Mechanisms
Biological and Pharmaceutical Research
Although direct applications in biological systems were not found for this compound, related compounds, particularly those involving pyrazole structures, have been explored for their biological activities. For example, derivatives of pyrazoles have been investigated for their anticonvulsant activities, highlighting the broader relevance of this chemical class in developing therapeutic agents (K. Unverferth et al., 1998).
Material Science and Luminescence
In material science, compounds structurally related to this compound have been utilized in the synthesis of novel materials with specific optical properties. For instance, iridium complexes involving tetrazolate ligands exhibit tunable luminescence, indicating the potential of such compounds in the development of organic light-emitting devices (OLEDs) and other photonic applications (Stefano Stagni et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(4-bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O3/c1-8(13,7(12)14-2)5-11-4-6(9)3-10-11/h3-4,13H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJHOSNZDUWWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)(C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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